Remifentanil hydrochloride

Catalog No.
S541194
CAS No.
132539-07-2
M.F
C20H29ClN2O5
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remifentanil hydrochloride

CAS Number

132539-07-2

Product Name

Remifentanil hydrochloride

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride

Molecular Formula

C20H29ClN2O5

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H

InChI Key

WFBMIPUMYUHANP-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl

Synonyms

3-(4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine)propanoic acid methyl ester, GI 87084B, GI-87084B, GI87084B, remifentanil, remifentanil hydrochloride, remifentanil monohydrochloride, Ultiva

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl

The exact mass of the compound Remifentanil hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Remifentanil hydrochloride (CAS 132539-07-2) is a highly potent, ultra-short-acting synthetic µ-opioid receptor agonist distinguished by its distinctive methyl ester linkage. Unlike traditional fentanyl analogs, this structural modification renders the compound highly susceptible to rapid hydrolysis by non-specific blood and tissue esterases, bypassing reliance on hepatic metabolism or renal excretion [1]. As a procurement candidate, the hydrochloride salt form is prioritized over the free base for its high aqueous solubility (≥20 mg/mL) and suitability for lyophilized, acidic (pH 2.5–3.5) formulations that prevent premature hydrolysis [2]. It is a critical reference material for pharmacokinetic modeling, closed-loop infusion system development, and ex vivo esterase activity assays where precise, rapid-offset temporal control is mandatory.

Substituting remifentanil hydrochloride with other in-class fentanyl analogs, such as alfentanil or fentanyl, fundamentally compromises experimental models requiring rapid, predictable offset after continuous administration. Traditional opioids rely on redistribution and hepatic clearance, causing their context-sensitive half-time (CSHT) to increase dramatically as peripheral tissue compartments saturate during prolonged infusions [1]. In contrast, remifentanil's esterase-driven metabolism ensures its clearance rate exceeds hepatic blood flow, maintaining a constant, ultra-short CSHT regardless of infusion duration [2]. For researchers developing total intravenous anesthesia (TIVA) protocols or conducting continuous infusion studies, using a generic substitute introduces unacceptable accumulation variables and delayed recovery profiles, making remifentanil the strict prerequisite for context-insensitive clearance models.

Context-Sensitive Half-Time (CSHT) Stability After Prolonged Infusion

Remifentanil's most critical differentiator is its context-insensitive recovery profile. Following a 3-hour continuous intravenous infusion, the context-sensitive half-time (the time required for plasma concentration to decrease by 50%) for remifentanil remains stable at approximately 3.2 minutes. In stark contrast, the CSHT for alfentanil under identical 3-hour infusion conditions extends to 47.3 minutes, while fentanyl's CSHT increases even more steeply due to tissue accumulation [1]. This quantitative divergence confirms remifentanil's specific utility in models requiring rapid steady-state manipulation without residual drug accumulation.

Evidence DimensionContext-Sensitive Half-Time (CSHT) after 3-hour infusion
Target Compound DataRemifentanil: ~3.2 minutes (independent of infusion duration)
Comparator Or BaselineAlfentanil: 47.3 minutes; Fentanyl: >40 minutes (duration-dependent)
Quantified Difference~15-fold faster plasma concentration reduction (50%) compared to alfentanil
ConditionsComputer-simulated and clinically measured 3-hour continuous IV infusion models

Ensures that researchers and formulators can design continuous infusion protocols with immediate, predictable offset times, entirely avoiding the accumulation delays inherent to other opioids.

Systemic Clearance Rate and Organ-Independent Metabolism

Unlike alfentanil and fentanyl, which depend on hepatic cytochrome P450 enzymes for metabolism, remifentanil is rapidly hydrolyzed by non-specific plasma and tissue esterases into an inactive carboxylic acid metabolite (GR90291). This organ-independent pathway results in an exceptionally high average systemic clearance rate of 40 mL/min/kg in healthy adults [1]. Because its clearance exceeds normal hepatic blood flow, remifentanil's pharmacokinetic profile remains largely unaltered even in models simulating severe hepatic or renal impairment [2]. This makes it the benchmark compound for studies requiring consistent elimination kinetics independent of organ function.

Evidence DimensionSystemic Clearance Rate
Target Compound DataRemifentanil: ~40 mL/min/kg
Comparator Or BaselineFentanyl/Alfentanil: Significantly lower, heavily dependent on hepatic blood flow and enzyme capacity
Quantified DifferenceClearance rate exceeds hepatic blood flow, driven >95% by non-specific esterases rather than organ-based metabolism
ConditionsIn vivo pharmacokinetic profiling in healthy adult models

Provides a reliable, organ-independent reference standard for toxicological and pharmacokinetic studies involving subjects with compromised hepatic or renal function.

Aqueous Solubility and pH-Dependent Formulation Stability

For procurement in laboratory settings, the physical form of the opioid is critical for stock solution preparation. Remifentanil hydrochloride exhibits high aqueous solubility (≥20 mg/mL), facilitating the preparation of highly concentrated stock solutions for micro-infusion pumps . However, because the ester linkage is susceptible to chemical hydrolysis, the compound must be formulated in an acidic environment. Reconstituted solutions buffered to a pH of 2.5 to 3.5 demonstrate optimal stability, preventing the premature degradation that occurs at physiological or alkaline pH levels [1]. This specific salt and pH requirement dictates the material selection for any long-term stability or formulation study.

Evidence DimensionAqueous Solubility and Optimal pH
Target Compound DataRemifentanil hydrochloride: ≥20 mg/mL solubility; optimal stability at pH 2.5–3.5
Comparator Or BaselineFree base remifentanil or neutral/alkaline solutions
Quantified DifferenceHydrochloride salt enables >20 mg/mL solubility; acidic buffering prevents rapid ester hydrolysis prior to administration
ConditionsIn vitro formulation and reconstitution stability assays

Dictates that buyers must procure the hydrochloride salt and utilize acidic buffering (pH 2.5-3.5) to maintain stock solution integrity for infusion experiments.

Pharmacokinetic Modeling of Ultra-Short-Acting Analgesics

Due to its constant context-sensitive half-time of ~3 minutes, remifentanil hydrochloride is the primary reference material for developing and validating target-controlled infusion (TCI) systems and closed-loop anesthesia models. It allows researchers to precisely manipulate steady-state concentrations and measure immediate physiological responses without the confounding variable of tissue accumulation [1].

Ex Vivo Esterase Activity and Drug Interaction Assays

Because remifentanil is metabolized almost exclusively (>95%) by non-specific blood and tissue esterases rather than hepatic CYP450 enzymes, it serves as a highly specific substrate for ex vivo assays evaluating esterase activity. It is utilized to screen for drug-drug interactions or genetic variations (e.g., pseudocholinesterase deficiency models) affecting ester hydrolysis rates in whole blood [2].

Development of Lyophilized, pH-Stabilized Formulations

The inherent instability of remifentanil's ester linkage at physiological pH makes the hydrochloride salt a benchmark candidate for advanced formulation research. Pharmaceutical scientists utilize this compound to test novel lyophilization techniques, buffering agents (targeting pH 2.5–3.5), and non-aqueous solvent systems designed to extend the shelf-life of ester-containing prodrugs or soft drugs [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

412.1764997 g/mol

Monoisotopic Mass

412.1764997 g/mol

Heavy Atom Count

28

Appearance

Solid powder

UNII

5V444H5WIC

Related CAS

132875-61-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 71 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 70 of 71 companies with hazard statement code(s):;
H300 (11.43%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (12.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (11.43%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (15.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (11.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H336 (67.14%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (68.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (24.29%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (67.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Remifentanil Hydrochloride is the hydrochloride salt form of remifentanil, a synthetic anilidopiperidine derivative and short-acting opiate agonist with analgesic and anesthetic properties. Remifentanil selectively binds to and activates the mu-opioid receptor, thereby producing analgesia, respiratory depression, miosis, reduced gastrointestinal motility, and euphoria.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

132539-07-2

Wikipedia

Remifentanil hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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